molecular formula C23H23ClFN7O B11291485 N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11291485
M. Wt: 467.9 g/mol
InChI Key: OBFQJVGXMPSEPV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 4-fluorophenyl groups can be done via nucleophilic aromatic substitution reactions.

    Coupling reactions: The final step often involves coupling the piperazine moiety to the pyrazolo[3,4-d]pyrimidine core using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activity.

    N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the piperazine and fluorophenyl groups but shares the core structure.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological properties and therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C23H23ClFN7O

Molecular Weight

467.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H23ClFN7O/c1-30-22-18(14-26-30)21(27-16-5-8-20(33-2)19(24)13-16)28-23(29-22)32-11-9-31(10-12-32)17-6-3-15(25)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,27,28,29)

InChI Key

OBFQJVGXMPSEPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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